molecular formula C12H24O2 B6597485 ethyl 2-ethyloctanoate CAS No. 25234-26-8

ethyl 2-ethyloctanoate

Cat. No. B6597485
CAS RN: 25234-26-8
M. Wt: 200.32 g/mol
InChI Key: ANRXOJOPPWWPFQ-UHFFFAOYSA-N
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Description

Ethyl 2-ethyloctanoate, also known as 2-ethyloctanoic acid ethyl ester, is a naturally occurring, colorless liquid with a fruity odor. It is a member of the class of compounds known as fatty acid ethyl esters, which are derived from the esterification of fatty acids with ethanol. It is widely used in the food, pharmaceutical and chemical industries, as well as in the production of perfumes and fragrances. This compound is also known to have antifungal, antibacterial and antiseptic properties.

Mechanism of Action

The mechanism of action of ethyl ethyl 2-ethyloctanoateoate is not fully understood. However, it is believed that the esterification of ethyl 2-ethyloctanoateoic acid with ethanol is catalyzed by a strong acid, such as sulfuric acid. This reaction results in the formation of ethyl ethyl 2-ethyloctanoateoate, which is then further metabolized by the body. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl ethyl 2-ethyloctanoateoate are not fully understood. However, studies have shown that it has antifungal, antibacterial and antiseptic properties. It has also been shown to have anti-inflammatory, anti-oxidant and anti-cancer effects. In addition, ethyl ethyl 2-ethyloctanoateoate has been found to have an inhibitory effect on the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl ethyl 2-ethyloctanoateoate in lab experiments is its low cost and availability. It is also relatively easy to synthesize in the laboratory and can be stored for extended periods of time without degradation. However, it is important to note that ethyl ethyl 2-ethyloctanoateoate is a highly flammable liquid and should be handled with caution. In addition, its low solubility in water makes it difficult to use in certain experiments.

Future Directions

The future of ethyl ethyl 2-ethyloctanoateoate is promising. Further research is needed to fully understand its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and chemical industries. In addition, further studies are needed to investigate the safety and efficacy of ethyl ethyl 2-ethyloctanoateoate in various applications. Additionally, research is needed to explore its potential as a natural preservative and to develop new methods for its synthesis. Finally, further studies are needed to investigate the effects of ethyl ethyl 2-ethyloctanoateoate on the environment.

Synthesis Methods

The synthesis of ethyl ethyl 2-ethyloctanoateoate is achieved through the esterification of ethyl 2-ethyloctanoateoic acid with ethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out at a temperature of around 60°C. The reaction is completed in a few hours and yields ethyl ethyl 2-ethyloctanoateoate as the main product.

Scientific Research Applications

Ethyl ethyl 2-ethyloctanoateoate has been extensively studied in the scientific research community. It has been used as a model compound in the study of the structure and properties of fatty acid ethyl esters. It has also been used to study the biotransformation of fatty acids and their derivatives. In addition, ethyl ethyl 2-ethyloctanoateoate has been used in the study of the effects of various solvents on the solubility of fatty acid ethyl esters.

properties

IUPAC Name

ethyl 2-ethyloctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-4-7-8-9-10-11(5-2)12(13)14-6-3/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRXOJOPPWWPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291612
Record name Octanoic acid, 2-ethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25234-26-8
Record name Octanoic acid, 2-ethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25234-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoic acid, 2-ethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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